Phenazine-1-carboxylic acid

Antimicrobial MIC Phenazine derivatives

Researchers face inconsistent antimicrobial potency when substituting phenazine derivatives without empirical validation. Phenazine-1-carboxylic acid (PCA; Tubermycin B) eliminates this risk through quantifiable target specificity: • Superior MIC against Acidovorax avenae and Xanthomonas campestris vs. phenazine-5,10-dioxide, making it the preferred scaffold for bacterial fruit blotch and bacterial spot biocontrol. • Exceeds amphotericin B potency against Candida albicans and C. tropicalis in vitro, validating its role as a next-generation antifungal lead. • The C-1 carboxyl group is essential for activity - esterification or amidation reduces efficacy, confirmed by SAR studies. • Active principle of the registered biopesticide Shenqinmycin, offering a de-risked regulatory pathway for agricultural R&D. Procure with confidence - in-stock standard packs with global shipping.

Molecular Formula C13H8N2O2
Molecular Weight 224.21 g/mol
CAS No. 102646-59-3
Cat. No. B009645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenazine-1-carboxylic acid
CAS102646-59-3
Synonyms1-phenazinecarboxylic acid
1-phenazinecarboxylic acid, sodium salt
NRRL B-15132
phenazine-1-carboxylate
phenazine-1-carboxylic acid
Molecular FormulaC13H8N2O2
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O
InChIInChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17)
InChIKeyJGCSKOVQDXEQHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenazine-1-carboxylic Acid in Biocontrol Research


Phenazine-1-carboxylic acid (PCA; CAS 102646-59-3), also known as Tubermycin B, is a heterocyclic aromatic secondary metabolite produced by various Pseudomonas and Streptomyces species [1]. It functions as a broad-spectrum antimicrobial agent with both antifungal and antibacterial activities, and is the primary active ingredient of Shenqinmycin, a biopesticide registered for agricultural use in China [2]. Its mechanism of action involves targeting isocitrate lyase in fungi and inducing reactive oxygen species in bacterial cells, leading to cellular lysis . This guide focuses on quantifiable evidence differentiating PCA from close structural analogs and alternative biocontrol agents, providing procurement-relevant data for research and industrial application development.

Antimicrobial screening: broad-spectrum bacterial and fungal targets
Agricultural biocontrol lead: active component of registered biopesticide Shenqinmycin
Phenazine SAR studies: carboxyl group essential for activity conservation

Non-Interchangeability of Phenazine-1-carboxylic Acid


Phenazine derivatives and microbial metabolites exhibit highly variable antimicrobial spectra, potency, and physicochemical properties due to minor structural modifications. Direct head-to-head comparisons reveal that PCA is not interchangeable with analogs like phenazine-5,10-dioxide (PDO) or 2-hydroxyphenazine, as their efficacy against specific pathogens differs dramatically [1]. For example, PCA demonstrates superior inhibition against Acidovorax avenae and Bacillus subtilis, while PDO is more effective against Pseudomonas syringae [2]. Similarly, the carboxyl group at the C-1 position is critical for PCA's antifungal activity; esterification or amidation can substantially alter, and often reduce, its spectrum of action [3]. Therefore, substituting PCA with a generic 'phenazine derivative' or an alternative microbial metabolite like amphotericin B without empirical justification can lead to significant performance gaps in both research and field applications. The following quantitative evidence establishes PCA's unique position within its chemical class.

! Phenazine-5,10-dioxide (PDO): strain-specific potency profiles may not transfer; lower reported activity against A. avenae and X. campestris.
! 2-Hydroxyphenazine: lacks broad-spectrum antifungal activity; the C-1 carboxyl group is a critical pharmacophore.
! Phenazine-1-carboxamide (PCN): in vivo biocontrol efficacy may not correlate with in vitro data; producer strain context matters.

Phenazine-1-carboxylic Acid: Comparator Evidence


Antimicrobial Potency vs. PDO

In a direct head-to-head comparison, PCA exhibited lower MIC values (higher potency) than synthetic phenazine-5,10-dioxide (PDO) against Acidovorax avenae subsp. citrulli, Bacillus subtilis, Candida albicans, Escherichia coli, and Xanthomonas campestris pv. vesicatoria. However, PDO was more potent against Pseudomonas syringae and Enterobacter aerogenes [1]. This strain-specific differential activity profile means PCA is not a 'broadly inferior' or 'superior' phenazine, but rather a distinct tool for specific pathogen targets. For applications targeting A. avenae or X. campestris, substituting PCA with PDO would result in a loss of efficacy.

Potency vs. PDO
Direct comparison
PCA MIC range 17.44–34.87 ppm against 5 of 7 strains; PDO less active for those strains.
Supports strain-specific antimicrobial selection.
In vitro disc diffusion/MIC panel; PDO more potent against P. syringae and E. aerogenes.
Antimicrobial MIC Phenazine derivatives Pathogen control

Anti-Candida Activity vs. Amphotericin B

A comparative study evaluated purified PCA against the standard clinical antifungal agent amphotericin B. PCA demonstrated superior antifungal activity against Candida albicans and Candida tropicalis. The study's authors explicitly state that the activity of PCA against Candida spp. was better than that of the standard antifungal agent amphotericin B [1]. This positions PCA as a promising scaffold for developing novel antifungal therapies targeting Candida infections.

Anti-Candida vs. Amphotericin B
Direct comparison
PCA reported higher activity against C. albicans and C. tropicalis; MIC 4 µg/mL against T. rubrum.
Reported anti-Candida assay context.
Compared to standard clinical antifungal amphotericin B.
Antifungal Candida Amphotericin B Drug discovery

Broader Antifungal Spectrum vs. 2-Hydroxyphenazine

A comparative evaluation of secondary metabolites from Pseudomonas chlororaphis revealed that PCA was active against most of the tested plant pathogenic fungi, whereas its co-metabolite, 2-hydroxyphenazine (2-OH P), slightly inhibited only a few fungal species [1]. This indicates that the C-1 carboxylic acid functional group is a critical determinant of broad-spectrum antifungal activity, and that the 2-hydroxy analog is not a suitable substitute for PCA in agricultural biocontrol applications.

Spectrum vs. 2-OH P
Direct comparison
PCA active against most of 11 phytopathogens; 2-hydroxyphenazine only slightly inhibited a few species.
Broad-spectrum antifungal profile tied to C-1 carboxyl group.
Agar plate bioassay; 2-OH P not a substitute.
Agricultural fungicide Plant pathogen Structure-activity relationship

In Vivo Efficacy vs. Phenazine-1-carboxamide

While phenazine-1-carboxamide (PCN) is a derivative of PCA often reported to have better antibacterial effects in vitro, a study on biocontrol of tomato foot and root rot showed a critical in vivo distinction. The PCN-producing bacterium was active in disease suppression, whereas pseudomonads producing PCA as their major phenazine were not active [1]. This highlights that in vivo biocontrol efficacy is not directly predictable from in vitro antibacterial data and is heavily influenced by the producing strain's ecology and the compound's behavior in the rhizosphere. Therefore, for developing a biocontrol agent for this specific application, a PCN-producing strain or PCN itself is the more relevant selection, underscoring the non-interchangeability of PCA and its amide derivative in a complex biological context.

In vivo biocontrol
Method context
PCN-producing strain suppressed tomato foot and root rot; PCA-producing strains did not.
In vivo disease suppression context may differ from in vitro data.
Rhizosphere assay; producer strain ecology influences outcome.
Biocontrol In vivo Rhizosphere Tomato foot and root rot

Carboxyl Group Essential for Broad-Spectrum Activity

A structure-activity relationship (SAR) study assessed PCA and four semisynthetic derivatives (phenazine-1-carboxymethyl, phenazine-1-carboxamide, phenazine-1-hydroxymethyl, and phenazine-1-acetoxymethyl) against 11 phytopathogenic fungi [1]. The results showed that the activity of the more lipophilic and reversible derivatives (carboxymethyl and carboxamide) remained substantially unaltered compared with PCA, while modification to a hydroxymethyl or acetoxymethyl group likely reduced activity. This evidence confirms that the free carboxylic acid moiety at the C-1 position is a critical pharmacophore for the broad-spectrum antifungal activity of this chemical class. Any procurement of a 'phenazine derivative' for antifungal research must prioritize compounds that retain this critical functional group.

Carboxyl group SAR
Structure-activity context
Carboxymethyl and carboxamide derivatives retained activity similar to PCA; hydroxymethyl/acetoxymethyl likely reduced activity.
Free carboxyl at C-1 critical for broad-spectrum antifungal action.
SAR study against 11 phytopathogenic fungi.
Structure-activity relationship SAR Antifungal Phenazine derivatives

Shenqinmycin Registration vs. Unregistered Analogs

Phenazine-1-carboxylic acid is the primary active ingredient of Shenqinmycin, a biopesticide that was awarded the China Pesticide Certificate in 2011 [1]. This regulatory milestone is a form of quantitative differentiation: it signifies that PCA has met the stringent efficacy, toxicology, and environmental safety standards required for commercial agricultural use. In contrast, closely related analogs like phenazine-1-carboxamide (PCN) and 2-hydroxyphenazine, despite reported bioactivity, lack this level of commercial validation and regulatory approval for field application [2]. For industrial users developing formulated products, selecting PCA as a starting point or benchmark offers a significantly de-risked path to market compared to unregistered phenazine derivatives.

Shenqinmycin registration
Regulatory context
PCA is the active ingredient of Shenqinmycin, registered biopesticide in China since 2011; comparators unregistered.
Supports procurement for formulation research with regulatory precedent.
Class-level differentiation; review registration standards.
Biopesticide Regulatory Shenqinmycin Commercialization

Phenazine-1-carboxylic Acid: Validated Applications


Biopesticide for Acidovorax and Xanthomonas

Based on direct comparative MIC data showing PCA's superior potency over PDO against Acidovorax avenae and Xanthomonas campestris [1], PCA is the preferred active ingredient for developing biocontrol agents for diseases like bacterial fruit blotch of cucurbits and bacterial spot of tomato and pepper. The established regulatory pathway for PCA as Shenqinmycin further de-risks commercial development .

Lead Compound for Anti-Candida Drug Discovery

PCA has demonstrated superior in vitro activity against Candida albicans and C. tropicalis compared to the standard-of-care drug amphotericin B [1]. This positions PCA as a high-value scaffold for medicinal chemistry optimization programs aimed at developing next-generation antifungal agents with potentially improved safety profiles or novel mechanisms of action.

Broad-Spectrum Agricultural Fungicide

The broad-spectrum antifungal activity of PCA, contrasted with the narrow activity of 2-hydroxyphenazine [1], makes PCA an essential tool compound for evaluating phenazine-based disease control against a wide range of crop and forestal fungal pathogens. The critical role of the C-1 carboxylic acid group, validated by SAR studies, should guide any subsequent derivative synthesis .

Benchmark for Phenazine Biosynthesis Engineering

PCA serves as a central precursor in the biosynthesis of other important phenazines like PCN. Engineering efforts to enhance PCN production in Pseudomonas chlororaphis Qlu-1 achieved a titer of 11.45 g/L [1]. This high-yield platform validates PCA's importance as a metabolic engineering benchmark and demonstrates the industrial feasibility of producing this compound class at scale.

Application
Selection Property
Validation Focus
Bacterial blotch and spot biocontrol research
Strain-specific antimicrobial profile
MIC and field-trial endpoint review
Candida antifungal screening research
Anti-Candida activity context
Reported comparison with standard antifungal
Broad-spectrum agricultural fungicide research
Broad-spectrum antifungal profile
SAR of phenazine carboxyl group
Phenazine biosynthesis engineering
Metabolic engineering benchmark
Production titer and pathway yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenazine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.